molecular formula C25H26N2O6S B2638270 Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate CAS No. 866811-92-9

Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate

Cat. No.: B2638270
CAS No.: 866811-92-9
M. Wt: 482.55
InChI Key: WWWPJUHHWSOYCW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperidine rings would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall polarity and potential for forming hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate and its derivatives are often explored for their synthetic pathways and chemical properties. For instance, Mizuno et al. (2006) detailed the synthesis of related metabolites, highlighting the use of methanesulfonyl as a protective group in the Friedel–Crafts reaction, which simplifies the synthesis process (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Biological Evaluation and Molecular Docking

  • The compound and its derivatives have been evaluated for biological activities. Khalid, Rehman, and Abbasi (2014) synthesized a series of related derivatives and assessed their enzyme inhibition activities, using molecular docking to explore their binding interactions with human proteins. This demonstrates the compound's potential in pharmacological research (Khalid, Rehman, & Abbasi, 2014).

Potential as Antimicrobial Agents

Structural Analysis and Modifications

  • The structural analysis and modification of related compounds also constitute a significant area of research. Michelini et al. (2019) focused on the analysis of quinolinone structures with various ligands, demonstrating the adaptability and relevance of these compounds in different fields such as pharmacy and engineering (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with a quinoline ring, for example, are used as antimalarial agents .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .

Properties

IUPAC Name

ethyl 1-[8-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-2-31-25(28)17-7-6-10-27(16-17)24-19-13-21-22(33-12-11-32-21)14-20(19)26-15-23(24)34(29,30)18-8-4-3-5-9-18/h3-5,8-9,13-15,17H,2,6-7,10-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWPJUHHWSOYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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